molecular formula C8H6ClNO B2421976 2-Chloro-4-methyl-1,3-benzoxazole CAS No. 1001185-81-4

2-Chloro-4-methyl-1,3-benzoxazole

Cat. No. B2421976
CAS RN: 1001185-81-4
M. Wt: 167.59
InChI Key: ASUINKKWQLZQJB-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1,3-benzoxazole is a type of benzoxazole, which is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-1,3-benzoxazole is represented by the InChI code: 1S/C8H6ClNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 . The molecular weight of this compound is 167.59 .


Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-4-methyl-1,3-benzoxazole is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Therapeutic Potential in Gastrointestinal Disorders

Benzoxazole derivatives, including those related to 2-Chloro-4-methyl-1,3-benzoxazole, have been explored for their potential as 5-HT3 receptor partial agonists in the gastrointestinal system. Specifically, these compounds have shown promise in the treatment of conditions like irritable bowel syndrome without causing constipation, a common side effect of many gastrointestinal treatments (Sato et al., 1998).

Antimicrobial and Antitumor Activities

A class of 5,7-dichloro-1,3-benzoxazole derivatives has demonstrated significant antimicrobial and cytotoxic activities, indicating potential applications in developing new treatments for infections and cancer (Jayanna et al., 2013). Similarly, benzoxazole derivatives derived from thymoquinone showed potent antibacterial, antifungal, and antitumor activities, with some compounds specifically inhibiting cancer cell growth markers (Glamočlija et al., 2018).

Chemical Properties and Reactions

The crystal structure and van der Waals interactions of certain 1,2-benzoxazole compounds, including chloro(phenyl)methyl derivatives, have been characterized, contributing to a deeper understanding of their chemical properties (Kayalvizhi et al., 2011). Moreover, studies on the transformation of oxazoles to thiazoles provide insights into the reactivity and potential synthetic applications of benzoxazole compounds (Kalcheva et al., 1993).

Application in Material Science

Benzoxazole derivatives have been studied for their potential application in the creation of cationic carbene complexes with metals like iridium, nickel, palladium, and platinum. These complexes have implications for material science, particularly in catalysis and electronic materials (Fraser et al., 1974).

Fluorescent Probes and Sensors

Some benzoxazole derivatives, including 2-chloro variants, have been utilized in the development of fluorescent probes for sensing pH and metal cations. Their high sensitivity and selectivity make them valuable tools in analytical chemistry and potentially in medical diagnostics (Tanaka et al., 2001).

Safety and Hazards

2-Chloro-4-methyl-1,3-benzoxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . Therefore, it is expected that the research and development in this field will continue to grow in the future.

properties

IUPAC Name

2-chloro-4-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUINKKWQLZQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-1,3-benzoxazole

CAS RN

1001185-81-4
Record name 2-chloro-4-methyl-1,3-benzoxazole
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